N-Cyclohexyl-o-(2,3-dihydroxy)propoxybenzamide
Description
Properties
CAS No. |
63887-14-9 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2,3-dihydroxypropoxy)benzamide |
InChI |
InChI=1S/C16H23NO4/c18-10-13(19)11-21-15-9-5-4-8-14(15)16(20)17-12-6-2-1-3-7-12/h4-5,8-9,12-13,18-19H,1-3,6-7,10-11H2,(H,17,20) |
InChI Key |
COMXLJMCXIJWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide typically involves the reaction of o-(2,3-dihydroxypropoxy)benzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropoxy side chain can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dihydroxypropoxy side chain and the cyclohexyl group play crucial roles in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues: Dihydroxybenzoic Acid Derivatives
The hydroxyl group positions on the benzene ring critically influence biological activity. For example:
- 2,4-Dihydroxybenzoic acid derivatives resemble salicylic acid in spatial orientation, favoring interactions with metabolic enzymes like glucose-6-phosphatase (G-6-pase) .
- 2,5-Dihydroxybenzoic acid derivatives show distinct spectroscopic and binding properties, reducing their efficacy in glucose metabolism modulation .
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Anti-Diabetic Compounds: Efficacy and Mechanisms
ABG-001 vs. Metformin
ABG-001 :
Metformin :
- Primarily inhibits hepatic gluconeogenesis via AMPK activation.
Table 2: Anti-Diabetic Effects of ABG-001 vs. Metformin in STZ-Induced Mice
| Parameter | ABG-001 (20 mg/kg) | Metformin (140 mg/kg) |
|---|---|---|
| Fasting glucose reduction | 35% | 40% |
| AUC (OGTT) reduction | 30% | 35% |
| Plasma insulin increase | 2.5-fold | 1.8-fold |
ABG-001 vs. Thiazolidinediones (TZDs)
- TZDs (e.g., rosiglitazone):
- ABG-001 :
Neuroprotective Compounds: Cross-Talk with Insulin Signaling
ABG-001 shares mechanistic overlap with AD therapeutics:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
